molecular formula C16H16O3S B4899988 4-Phenyl-4-(phenylsulfonyl)butan-2-one CAS No. 62692-46-0

4-Phenyl-4-(phenylsulfonyl)butan-2-one

Cat. No.: B4899988
CAS No.: 62692-46-0
M. Wt: 288.4 g/mol
InChI Key: GEJIACIFRQGWOJ-UHFFFAOYSA-N
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Description

4-Phenyl-4-(phenylsulfonyl)butan-2-one is an organic compound with the molecular formula C16H16O3S It is a sulfone derivative, characterized by the presence of a phenyl group and a phenylsulfonyl group attached to a butan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-4-(phenylsulfonyl)butan-2-one typically involves the condensation of a β-ketosulfone with an aldehyde. One common method includes the reaction of β-ketosulfone with an aldehyde in the presence of acetic acid and toluene, using piperidine and magnesium sulfate as catalysts. The reaction is carried out at 60°C for 6 hours, yielding the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar condensation reactions, optimized for large-scale production. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-4-(phenylsulfonyl)butan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

4-Phenyl-4-(phenylsulfonyl)butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenyl-4-(phenylsulfonyl)butan-2-one involves its reactivity as a sulfone. The phenylsulfonyl group is a strong electron-withdrawing group, which influences the compound’s reactivity in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-4-(phenylsulfonyl)butan-2-one is unique due to the presence of both a phenyl and a phenylsulfonyl group, which imparts distinct reactivity and properties compared to its analogs. The sulfone group enhances its stability and reactivity in various chemical transformations, making it a valuable intermediate in organic synthesis.

Biological Activity

4-Phenyl-4-(phenylsulfonyl)butan-2-one, also known by its chemical identifier 62692-46-0, is a sulfonyl-containing compound that has garnered interest for its significant biological activities, particularly in dermatological applications. This article explores the compound's biological activity, focusing on its mechanism as an inhibitor of melanin synthesis and potential therapeutic applications.

The molecular formula of this compound is C₁₆H₁₆O₃S, with a molecular weight of approximately 288.36 g/mol. The structure features a butanone backbone substituted with both a phenyl group and a phenylsulfonyl group, contributing to its unique chemical properties and biological activities.

Research indicates that this compound acts as a non-competitive inhibitor of tyrosinase, a key enzyme involved in melanin biosynthesis. This inhibition occurs without competing directly with the substrate, suggesting a unique mechanism that may be beneficial for treating pigmentation disorders such as age spots and melasma.

Key Findings:

  • Downregulation of Melanogenesis : Studies have shown that this compound can downregulate the expression of melanogenesis-related proteins, including microphthalmia-associated transcription factor (MITF) and tyrosinase in murine melanoma cells.
  • Skin Whitening Applications : Due to its ability to inhibit melanin production, it is being explored for use in cosmetic formulations aimed at skin whitening and treating hyperpigmentation.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Melanin Synthesis InhibitionInhibits tyrosinase activity, reducing melanin production in skin cells.
Anti-inflammatory EffectsMay suppress inflammatory markers in immune cells .
CytotoxicityExhibits low cytotoxicity at effective concentrations .

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy and safety profile:

  • Inhibition of CCL-1 Production : A study demonstrated that this compound significantly suppressed LPS-induced CCL-1 production in THP-1 cells without causing cytotoxic effects. This suggests potential anti-inflammatory properties that could be beneficial in treating skin conditions associated with inflammation .
  • Comparative Analysis : In comparative studies with structurally similar compounds, this compound showed distinct efficacy in inhibiting melanin synthesis while maintaining lower toxicity levels compared to other sulfonamide derivatives.

Properties

IUPAC Name

4-(benzenesulfonyl)-4-phenylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3S/c1-13(17)12-16(14-8-4-2-5-9-14)20(18,19)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJIACIFRQGWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386037
Record name 4-phenyl-4-(phenylsulfonyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62692-46-0
Record name 4-phenyl-4-(phenylsulfonyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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